molecular formula C9H9I2NO2 B3040471 (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid CAS No. 20704-71-6

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

Cat. No.: B3040471
CAS No.: 20704-71-6
M. Wt: 416.98 g/mol
InChI Key: KXKMQPXOODBCQI-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is a chiral, non-natural amino acid derivative of particular interest in medicinal chemistry and biochemical research. The compound features a phenylpropanoic acid backbone substituted with iodine atoms at the 3 and 5 positions of the phenyl ring, a structure known to be significant in molecular recognition . This iodinated aromatic structure is commonly explored as a key synthetic intermediate or building block in the development of thyroid hormone analogs and other bioactive molecules . The iodine atoms impart distinct electronic and steric properties, making this compound a valuable probe for studying protein-ligand interactions and structure-activity relationships (SAR). Its primary research applications include use as a sophisticated precursor in organic synthesis, a potential modifier in peptide-based drug design to enhance metabolic stability and binding affinity, and a tool compound in the study of enzymes that interact with halogenated substrates . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMQPXOODBCQI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of L-Phenylalanine

The most straightforward route involves regioselective iodination of L-phenylalanine. Schwabacher’s method employs Suzuki’s reagent (HIO₃/I₂ in H₂SO₄/AcOH), enabling oxidative iodination at elevated temperatures. Under these conditions, L-phenylalanine undergoes electrophilic aromatic substitution, preferentially yielding 3,5-diiodo-L-phenylalanine due to the meta-directing nature of the electron-withdrawing amino acid side chain. Key parameters include:

  • Reaction Conditions : 90°C, 4–6 hours, nitrogen atmosphere.
  • Yield : ~70–80% after crystallization from 50% ethanol/water.
  • Challenges : Over-iodination to triiodinated byproducts (~5%) necessitates careful monitoring.

An alternative iodination method uses Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), a mild oxidizing agent that facilitates radioiodination for tracer studies. While primarily used for isotopic labeling, this method can be adapted for stable iodine incorporation under acidic conditions.

Coupling of Iodinated Intermediates

A modular approach involves synthesizing the iodinated aromatic ring prior to coupling with an amino acid precursor. For example:

  • Synthesis of 3,5-Diiodophenylpyruvic Acid :

    • 4-Hydroxy-3,5-diiodophenylpyruvic acid is prepared via iodination of 4-hydroxyphenylpyruvic acid using I₂/KI in alkaline conditions.
    • Coupling Reaction : The pyruvic acid derivative is condensed with [¹²⁵I]diiodo-L-tyrosine in a peptide-like synthesis, achieving 36% yield in the coupling step.
  • Strecker Synthesis :

    • 3,5-Diiodobenzaldehyde is reacted with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate, which is hydrolyzed to the target amino acid.
    • Advantage : Enantiomeric purity is achievable via chiral resolution or asymmetric catalysis.

Enzymatic and Biocatalytic Methods

Hydantoinase-Mediated Resolution

The patent CN102041283A describes a bio-enzymatic process for D-phenylalanine using Pseudomonas sp. strains expressing D-hydantoinase and N-carbamoylase . Adapting this for the S-enantiomer involves:

  • Substrate : 5-(3,5-Diiodobenzyl)hydantoin.
  • Conditions : 90°C, pH 8.0, 24-hour incubation.
  • Yield : 84–86% after crystallization.

Metal-Catalyzed Cross-Coupling Strategies

Negishi Coupling

Palladium-catalyzed cross-coupling of organozinc reagents with halogenated amino acids offers a versatile pathway:

  • Organozinc Reagent Preparation :

    • 3,5-Diiodobromobenzene is treated with zinc dust to form the corresponding zincate.
  • Coupling with Serine Derivatives :

    • Protected 3-iodoalanine undergoes Negishi coupling with the zincate, yielding the iodinated phenylalanine derivative after deprotection.
    • Yield : 44–62%.

Analytical Characterization and Purity Assessment

Chromatographic Purification

  • Ion-Exchange Chromatography : Used to separate (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid from unreacted starting materials and byproducts.
  • HPLC : Reverse-phase C18 columns with UV detection at 280 nm confirm ≥98% purity.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.65 (s, 2H, aromatic), 3.95 (dd, 1H, CH), 3.10 (dd, 1H, CH₂), 2.85 (dd, 1H, CH₂).
  • MS (ESI+) : m/z 469.01 [M+H]⁺.

Physicochemical Properties

Property Value
Molecular Weight 469.01 g/mol
Solubility 100 mg/mL in DMSO
Storage Stability -80°C for 6 months

Applications and Derivatives

Metabolic Probes

The compound’s endogenous metabolite status makes it valuable for studying thyroid hormone biosynthesis and iodine metabolism.

Radiopharmaceuticals

[¹²³I]-labeled analogs are used in SPECT imaging for tumor detection, leveraging enhanced cellular uptake in malignant tissues.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Deiodinated derivatives.

    Substitution: Thiolated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

  • (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for various modifications and functionalizations, making it valuable in organic synthesis.

2. Chemical Reactions

  • The compound can undergo several chemical reactions:
    • Oxidation: The amino group can be oxidized to form oximes or nitriles.
    • Reduction: The iodine atoms can be reduced, yielding deiodinated derivatives.
    • Substitution: Nucleophilic substitution can replace iodine atoms with other functional groups like thiols or amines.

Biological Applications

1. Interaction with Enzymes and Receptors

  • Research has demonstrated that this compound interacts with various enzymes and receptors. Its iodine substituents enhance binding affinity and specificity, making it useful in studying biochemical pathways.

2. Potential Therapeutic Uses

  • The compound is being investigated for its potential as a precursor for radiolabeled compounds used in diagnostic imaging. This application is particularly relevant in the field of nuclear medicine, where precise imaging of biological processes is essential.

Medical Applications

1. Diagnostic Imaging

  • As a precursor for radiolabeled compounds, this compound plays a significant role in developing imaging agents used in positron emission tomography (PET) scans. These agents help visualize metabolic processes in the body, aiding in the diagnosis of various diseases.

2. Research in Neurological Disorders

  • Studies have explored the compound's effects on neurological pathways, indicating potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Industrial Applications

1. Development of New Materials

  • In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique properties contribute to creating innovative products with enhanced performance characteristics.

2. Chemical Processes Optimization

  • The compound is also involved in optimizing chemical processes due to its ability to undergo various reactions under controlled conditions, thus improving yields and product purity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the phenyl ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine (CAS 300-39-0)

  • Structural Features : Identical to the target compound but differs in enantiomeric form (L-tyrosine derivative) and CAS number.
  • Applications : Used in thyroid hormone biosynthesis and as a reference material in metabolic research .
  • Key Difference : The CAS 300-39-0 variant is explicitly labeled as the L-enantiomer, whereas CAS 66-02-4 may refer to the racemic (DL) form .

3,3',5-Triiodo-L-thyronine (T3; CAS 6893-02-3)

  • Structural Features: Contains an additional 4-(4-hydroxy-3-iodophenoxy) group on the phenyl ring, forming a diphenyl ether structure. Molecular formula: C₁₅H₁₂I₃NO₄; molecular weight: 650.97 g/mol .
  • Applications : A bioactive thyroid hormone regulating metabolism; binds to nuclear receptors with higher affinity than T4 .
  • Key Difference: The ether linkage and third iodine atom enhance receptor binding compared to 3,5-DIT, which lacks the phenoxy extension .

Levothyroxine (T4; CAS 51-49-0)

  • Structural Features: Features a 4-(4-hydroxy-3,5-diiodophenoxy) group, resulting in four iodine atoms. Molecular formula: C₁₅H₁₁I₄NO₄; molecular weight: 776.87 g/mol .
  • Applications : Synthetic thyroid hormone used in hypothyroidism treatment.
  • Key Difference : The additional iodine at the 3' and 5' positions increases molecular weight and prolongs metabolic half-life compared to T3 and 3,5-DIT .

Halogen-Substituted Variants

  • (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid (CAS 73246-30-7): Structural Features: Fluorine replaces iodine at the 3,5 positions; molecular weight: 217.17 g/mol . Applications: Research tool for studying halogen effects on receptor binding. Key Difference: Reduced steric bulk and electronegativity alter pharmacokinetics compared to iodinated analogs .
  • (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS 15106-62-4): Structural Features: Chlorine atoms at 3,5 positions; molecular weight: 250.08 g/mol . Applications: Used in structure-activity relationship (SAR) studies. Key Difference: Chlorine’s smaller atomic radius and lower polarizability may reduce binding affinity to iodine-specific transporters like LAT1 .

Structural and Functional Analysis

Structural Determinants of Bioactivity

  • Iodination : The number and position of iodine atoms critically influence thyroid hormone activity. T3 and T4 exhibit higher binding affinity to thyroid receptors than 3,5-DIT due to extended halogenation and ether linkages .
  • Stereochemistry: The S-configuration of the α-amino group is essential for biological activity, as seen in T3 and T4 . Racemic mixtures (e.g., DL-tyrosine derivatives) show reduced potency .

Binding Interactions

  • Human Serum Albumin (HSA) : 3,5-DIT binds to cationic residues (ARG145, LYS525) via ionic interactions, while T3 and T4 engage additional hydrophobic pockets due to their diphenyl ether structures .
  • LAT1 Transporters: Iodinated aromatic amino acids like 3,5-DIT are substrates for LAT1, but bulkier analogs (e.g., T3) exhibit reduced transport efficiency .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid 66-02-4 C₉H₉I₂NO₃ 449.99 3,5-diiodophenyl, no ether linkage Thyroid hormone synthesis
3,3',5-Triiodo-L-thyronine (T3) 6893-02-3 C₁₅H₁₂I₃NO₄ 650.97 4-(4-hydroxy-3-iodophenoxy) extension Metabolic regulation
Levothyroxine (T4) 51-49-0 C₁₅H₁₁I₄NO₄ 776.87 4-(4-hydroxy-3,5-diiodophenoxy) group Hypothyroidism treatment
(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid 73246-30-7 C₉H₉F₂NO₃ 217.17 3,5-difluoro substitution SAR studies

Research Findings and Implications

  • Metabolic Stability: Iodinated compounds like 3,5-DIT exhibit longer half-lives than non-halogenated analogs due to reduced oxidative metabolism .
  • Receptor Selectivity : T3’s 3'-iodine atom is critical for high-affinity binding to thyroid receptors, while 3,5-DIT primarily serves as a precursor .

Biological Activity

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid, also known as 3,5-Diiodo-L-tyrosine, is a compound that plays a significant role in various biological processes, particularly in the synthesis of thyroid hormones. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₉I₂NO₃
  • Molecular Weight : 432.98 g/mol
  • CAS Registry Number : 300-39-0
  • IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Biological Role

This compound is primarily involved in thyroid hormone synthesis. It is produced through the iodination of monoiodotyrosine and serves as a precursor for thyroid hormones such as thyroxine (T₄) and triiodothyronine (T₃). The compound's biological activity is largely attributed to its interaction with enzymes involved in thyroid hormone production.

Enzymatic Reactions

  • Thyroid Peroxidase (TPO) :
    • Function : Catalyzes the iodination of tyrosines in thyroglobulin.
    • Reactions :
      3 5 Diiodo L tyrosine+H2O2Thyroxine+2 Aminoacrylic acid+H2O\text{3 5 Diiodo L tyrosine}+\text{H}_2\text{O}_2\rightarrow \text{Thyroxine}+\text{2 Aminoacrylic acid}+\text{H}_2\text{O}
  • Iodotyrosine Dehalogenase 1 (IYD) :
    • Function : Catalyzes the deiodination of iodotyrosines.
    • Reactions :
      L Tyrosine+NADP+I3 5 Diiodo L tyrosine+NADPH\text{L Tyrosine}+\text{NADP}+I^{-}\rightarrow \text{3 5 Diiodo L tyrosine}+\text{NADPH}

Biological Activity and Case Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Thyroid Hormone Regulation : It is crucial for the synthesis and regulation of T₃ and T₄ hormones. A study indicated that administration of 3,5-T2 (a derivative) increased resting metabolic rate significantly in human subjects, suggesting a potent role in metabolic regulation .
  • Metabolic Effects : Chronic administration of 3,5-T2 resulted in an approximate 15% increase in resting metabolic rate and a reduction in body weight by about 4 kg over a period of 28 days .

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
Thyroid Hormone SynthesisPrecursor for T₄ and T₃ production
Metabolic Rate EnhancementIncreases resting metabolic rate
Enzymatic InteractionSubstrate for TPO and IYD

Q & A

Basic: What are the established synthetic routes for (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via electrophilic iodination of L-tyrosine. Evidence from synthetic routes shows two primary methods:

  • Method 1: Direct iodination of L-tyrosine using iodine monochloride (ICl) in aqueous acidic media, yielding ~74% under controlled pH (4.5–5.0) and low temperature (0–5°C) .
  • Method 2: Sequential iodination with potassium iodide (KI) and hydrogen peroxide (H₂O₂), achieving ~37% yield due to competing side reactions (e.g., over-iodination or oxidation) .
    Optimization strategies:
  • Use protecting groups (e.g., acetyl) for the amino and carboxyl groups to prevent side reactions.
  • Monitor reaction progress via HPLC (C18 column, UV detection at 280 nm) to isolate intermediates .

Basic: What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

Answer:

  • Purity analysis: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) detects impurities <0.5% .
  • Stereochemical confirmation: Circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column) validates the (S)-configuration .
  • Structural characterization: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (D₂O/DMSO-d₆) confirm molecular weight (C₉H₉I₂NO₃, MW=432.99) and iodine substitution patterns .

Advanced: How does this compound serve as a precursor or analog in thyroid hormone research?

Answer:
The compound shares structural homology with thyroxine (T4) and triiodothyronine (T3), particularly in its diiodinated aromatic ring and amino acid backbone. Key applications include:

  • In vitro receptor binding studies: Radiolabeled (¹²⁵I) derivatives are used to quantify binding affinity to thyroid hormone receptors (TRα/TRβ) .
  • Metabolic studies: Stable isotope-labeled (¹³C/¹⁵N) versions track metabolic pathways in hepatic cell models .
    Note: Bioactivity is sensitive to iodine positioning; 3,5-diiodination is critical for mimicking T3/T4’s 3D conformation .

Advanced: What biocatalytic strategies enable stereoselective modifications of this compound?

Answer:
Immobilized enzymes like SwCNTNH₂-PAL (single-walled carbon nanotube-supported phenylalanine ammonia lyase) catalyze stereoselective amination or deamination reactions. For example:

  • Batch-mode biotransformation: Ammonia elimination from the amino group yields α,β-unsaturated intermediates, which are precursors for non-natural amino acids .
  • Reaction parameters: Optimal activity occurs at pH 7.5–8.5 and 25°C, with enzyme reuse cycles (≥5) maintaining >80% efficiency .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 37% vs. 74%)?

Answer:
Discrepancies arise from variations in:

  • Iodination reagents: ICl provides higher regioselectivity than KI/H₂O₂, minimizing poly-iodination .
  • Purification methods: Flash chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts yield and purity .
    Recommendation: Conduct kinetic studies (e.g., in situ Raman spectroscopy) to identify rate-limiting steps and optimize reagent stoichiometry .

Advanced: What in vitro models are suitable for studying this compound’s interaction with iodine transporters?

Answer:

  • Cell lines: Human thyroid NIS (sodium-iodide symporter)-transfected HEK293 cells assess iodine uptake efficiency .
  • Assay design: Competitive inhibition assays using ¹²⁵I-labeled compound vs. Na⁺/I⁻ gradients (IC₅₀ values typically <10 µM) .
  • Data interpretation: Normalize results to T3/T4 controls to evaluate relative transporter affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

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